5,7-Dibromo-3-(4-methylanilino)indol-2-one
Description
Overview of the Indole (B1671886) and Indolin-2-one (Oxindole) Core in Medicinal Chemistry
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its adaptability in the design of synthetic therapeutic agents. researchgate.net This versatile heterocyclic structure is a key component in a vast array of pharmaceuticals, demonstrating its significance in drug discovery and development. acs.org
Indole alkaloids, naturally occurring compounds found widely in plants, fungi, and marine organisms, have historically been a rich source of potent therapeutic agents. ekb.eg Their structural complexity and diverse biological activities have made them central to natural products chemistry and pharmacology. Prominent examples include the anticancer drugs vinblastine (B1199706) and vincristine, derived from the Madagascar periwinkle, and the antihypertensive agent reserpine. ekb.eg These molecules underscore the therapeutic potential embedded within the indole framework.
The synthetic exploration of the indole scaffold has further broadened its pharmacological reach. acs.org Medicinal chemists have successfully developed a multitude of synthetic indole derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ekb.eg The approval of numerous indole-based drugs by regulatory bodies like the U.S. Food and Drug Administration (FDA) highlights their clinical importance. ekb.eg A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor built upon an indolin-2-one core, used in the treatment of various cancers. ekb.egscirp.org
Table 1: Examples of Clinically significant Indole-Based Drugs
| Drug | Core Structure | Therapeutic Application |
|---|---|---|
| Vincristine | Indole Alkaloid | Anticancer |
| Reserpine | Indole Alkaloid | Antihypertensive |
| Sunitinib | Indolin-2-one | Anticancer (Kinase Inhibitor) |
| Sorafenib | Indole derivative | Anticancer (Kinase Inhibitor) |
Indolin-2-one, also known as oxindole (B195798), is a particularly valuable derivative of the indole structure. Research has increasingly focused on the C-3 position of this core, as substitution at this site can dramatically influence biological activity. nih.govnih.gov Early investigations into 3-substituted indolin-2-ones revealed broad biological potential, but a significant breakthrough came with their identification as a novel class of potent and selective protein kinase inhibitors. scirp.orgnih.govscirp.orgresearchgate.net
Protein kinases are crucial enzymes that regulate a majority of cellular processes, and their deregulation is a hallmark of diseases like cancer. scirp.orgcambridge.org The discovery that the indolin-2-one scaffold could serve as a template for kinase inhibitors spurred intensive research and development. scirp.orgnih.govscirp.org Structure-activity relationship (SAR) studies demonstrated that modifying the substituent at the C-3 position could modulate the potency and selectivity of these compounds against different receptor tyrosine kinases (RTKs). nih.gov For instance, certain substitutions were found to confer high selectivity for Vascular Endothelial Growth Factor Receptor (VEGFR), while others targeted Epidermal Growth Factor Receptor (EGFR) or Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov This evolution in research transformed the 3-substituted indolin-2-one from a general bioactive scaffold into a highly adaptable platform for designing targeted therapies, culminating in clinically successful drugs like Sunitinib. ekb.egscirp.org
Table 2: Structure-Activity Relationship (SAR) of 3-Substituted Indolin-2-ones as Kinase Inhibitors
| Substituent at C-3 Position | Target Kinase Selectivity | Reference |
|---|---|---|
| (Five-membered heteroaryl ring)methylidenyl | High selectivity for VEGF (Flk-1) RTK | nih.gov |
| (Substituted benzylidenyl) with bulky phenyl groups | High selectivity for EGF and Her-2 RTKs | nih.gov |
Contextualization of 5,7-Dibromo-3-(4-methylanilino)indol-2-one within Privileged Structures
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity. The indolin-2-one core is considered one such structure. The specific compound, this compound, incorporates several features—halogenation and an anilino substituent—that are known to enhance the biological activity of privileged structures.
The introduction of halogen atoms, particularly bromine, onto the indole ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation can significantly influence a molecule's lipophilicity, electronic distribution, and metabolic stability. The presence of an electronegative bromine atom can alter the electronic character of the indole ring, affecting its binding affinity to target proteins. nih.gov
Numerous studies have demonstrated that bromination of indole and isatin (B1672199) (a precursor to indolin-2-one) derivatives can enhance their biological potency. The position of the bromine atom is often critical to this enhancement. For example, research has shown that bromine substitution at the C-5 or C-6 positions of the isatin ring can increase anti-inflammatory and anti-cancer activity. This strategic placement of bromine atoms can lead to a substantial improvement in the therapeutic potential of the parent compound.
Table 3: Effect of Bromine Substitution on Biological Activity of Indole Derivatives
| Compound Class | Bromine Position(s) | Observed Effect on Activity |
|---|---|---|
| Isatin Derivatives | C-5 or C-6 | Increased anti-inflammatory and anti-cancer activity |
| Meridianins (Indole Alkaloids) | Single substitution at C-5 or C-6 | Considerable improvement in kinase inhibitory potency |
| Meridianins (Indole Alkaloids) | Substitution at C-7 | Provides best inhibitory activity against CDK1 and CDK5 |
The anilino (or phenylamino) group is another key functional moiety frequently incorporated into bioactive molecules, especially kinase inhibitors. nih.govnih.govsoton.ac.uk In the context of ATP-competitive kinase inhibitors, the anilino linker often plays a crucial role in establishing key interactions within the ATP-binding pocket of the enzyme. nih.gov The nitrogen atom of the anilino group can act as a hydrogen bond donor, interacting with amino acid residues in the hinge region of the kinase, an interaction that is fundamental for the anchoring of many inhibitors. cambridge.orgnih.gov
Furthermore, the phenyl ring of the anilino substituent can be modified to extend into hydrophobic pockets within the binding site, allowing for the fine-tuning of selectivity and potency. nih.gov The combination of the indolin-2-one core with a 3-anilino substituent creates a molecular architecture well-suited for kinase inhibition, merging the privileged scaffold of the oxindole with a proven kinase-binding element.
Scope and Objectives of Academic Inquiry for this compound
The specific chemical entity this compound represents a logical convergence of several validated medicinal chemistry strategies. The core structure is a 3-substituted indolin-2-one, a scaffold known for its potent kinase inhibitory activity. nih.gov The presence of the 3-(4-methylanilino) group suggests a design aimed at targeting the ATP-binding site of protein kinases. nih.govnih.gov Finally, the dibromination at the C-5 and C-7 positions is a strategic modification intended to enhance biological potency and potentially modulate kinase selectivity.
Given this structural design, the primary objectives for the academic inquiry of this compound would be:
Chemical Synthesis and Characterization: To develop an efficient and reproducible synthetic route for the compound and to fully characterize its chemical structure and properties.
Biological Screening: To perform comprehensive biological screening, with a primary focus on its activity as a protein kinase inhibitor. This would involve assays against a panel of clinically relevant kinases (e.g., VEGFR, PDGFR, EGFR) to determine its potency and selectivity profile.
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the compound to understand the specific contributions of the dibromo pattern and the 4-methylanilino group to its biological activity. This would help in optimizing the lead compound for improved efficacy and selectivity.
Computational Modeling: To use molecular docking and other computational tools to predict and rationalize the binding mode of the compound within the active sites of its target kinases, providing insight into the molecular basis of its activity.
Through this focused investigation, the potential of this compound as a novel therapeutic agent, particularly in the realm of oncology, can be thoroughly evaluated.
Structure
3D Structure
Properties
Molecular Formula |
C15H10Br2N2O |
|---|---|
Molecular Weight |
394.06 g/mol |
IUPAC Name |
5,7-dibromo-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H10Br2N2O/c1-8-2-4-10(5-3-8)18-14-11-6-9(16)7-12(17)13(11)19-15(14)20/h2-7H,1H3,(H,18,19,20) |
InChI Key |
BUECXYCOVLMIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(=CC(=C3)Br)Br)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to the 5,7-Dibromoisatin Precursor
The creation of the 5,7-dibromoisatin core is foundational. This can be achieved either by building the isatin (B1672199) ring system from an already brominated precursor or by direct bromination of an existing isatin or indole (B1671886) molecule.
The Martinet synthesis is a classic method for preparing isatin and its derivatives. nih.gov The procedure involves the condensation of a primary or secondary aniline (B41778) with an ester of mesoxalic acid to form a dioxindole, which can then be oxidized to isatin. wikipedia.org In the context of 5,7-dibromoisatin, this would typically involve starting with a 2,4-dibromoaniline. The amino group of the aniline attacks a carbonyl group of the ethyl oxomalonate, leading to a ring-closing reaction that forms the five-membered ring of the indole core. wikipedia.org Subsequent hydrolysis and decarboxylation yield the dioxindole, which, in the presence of oxygen, oxidizes to the corresponding isatin. wikipedia.org While the Martinet procedure is a recognized route, other methods like the Sandmeyer, Stolle, and Gassman procedures also represent conventional pathways to isatin derivatives. nih.gov
Direct bromination of isatin is a more common and direct approach to obtaining halogenated derivatives. The regioselectivity of the bromination is crucial for targeting the 5- and 7-positions. Refluxing isatin in ethanol (B145695) with the dropwise addition of bromine at elevated temperatures (70–75 °C) has been shown to produce 5,7-dibromoisatin. nih.gov
Other brominating agents can also be employed to achieve this transformation. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including indoles and isatins. umz.ac.irresearchgate.net The reaction conditions, such as the solvent and temperature, can be optimized to favor the desired disubstituted product. The use of NBS in dimethyl sulfoxide (B87167) (DMSO) is an effective one-pot method for the bromination and subsequent oxidation of indoles to yield isatin derivatives. researchgate.net
Approaches for Constructing the 3-(4-Methylanilino)indol-2-one (B1418100) Moiety
Once 5,7-dibromoisatin is obtained, the next critical step is the introduction of the 4-methylanilino group at the C3 position of the indolin-2-one core.
The most direct method for synthesizing the target compound is through a condensation reaction between 5,7-dibromoisatin and 4-methylaniline (also known as p-toluidine). This reaction typically involves heating the two reactants in a suitable solvent, often with an acid catalyst like acetic acid. The reaction proceeds through the formation of a Schiff base at the C3-carbonyl position of the isatin. This intermediate then undergoes rearrangement to form the more stable enamine tautomer, yielding the final 3-(4-methylanilino)indol-2-one structure. Such condensation reactions are a common strategy for preparing a wide variety of 3-substituted indolin-2-ones. nih.govacs.org
An alternative synthetic pathway involves starting with an oxindole (B195798) precursor. nih.gov For instance, a 3,3-disubstituted oxindole could be synthesized from acyclic precursors through methods like transition-metal-mediated reactions or homolytic aromatic substitutions. nih.gov If a suitable leaving group is present at the C3 position of a 5,7-dibromooxindole, a nucleophilic substitution reaction with 4-methylaniline could potentially form the desired product. Another approach involves the reaction of N-methyl-p-toluidine with a disubstituted ketene, where the resulting amide enolate undergoes an oxidative formal [3+2] cycloaddition to construct the oxindole core. nih.gov This method, however, builds the ring system and incorporates the aniline fragment simultaneously.
The reaction between isatin derivatives and anilines is a cornerstone of many multi-component reactions (MCRs) used to generate molecular complexity in a single step. researchgate.net Isatins, including 5,7-dibromoisatin, are frequently used as the starting electrophilic component in three- or four-component reactions to build diverse heterocyclic frameworks, particularly spirooxindoles. researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org
In a typical MCR scenario, the initial condensation of 5,7-dibromoisatin with 4-methylaniline would form an intermediate imine. This reactive intermediate can then be trapped in situ by a third component, such as a 1,3-dicarbonyl compound or an activated alkyne, to construct more elaborate structures like spiro[indoline-3,4'-pyridines]. nih.govbeilstein-journals.orgbeilstein-journals.org While the final product of these MCRs is not 5,7-Dibromo-3-(4-methylanilino)indol-2-one itself, the initial condensation step is identical, highlighting the synthetic utility of this fundamental transformation in combinatorial chemistry. dergipark.org.tr
Derivatization and Functionalization Strategies of the this compound Scaffold
The chemical architecture of this compound offers several reactive sites for further functionalization. These sites allow for the introduction of a wide array of substituents, which can significantly alter the physicochemical and biological properties of the parent molecule.
The nitrogen atom at the 1-position (N1) of the indole ring is a common site for chemical modification due to its nucleophilic character. The presence of a hydrogen atom at this position allows for various substitution reactions.
N-Alkylation: The introduction of alkyl groups at the N1 position can be achieved through reactions with alkyl halides in the presence of a base. Common bases used for this transformation include cesium carbonate, which can facilitate the deprotonation of the indole nitrogen, making it more nucleophilic for subsequent reaction with an alkylating agent like an α-iminoketone. wikipedia.org This reaction is typically carried out in an appropriate solvent, and the choice of base and solvent can influence the reaction's efficiency.
N-Acylation: Acyl groups can be introduced at the N1 position to form N-acyl derivatives. This can be accomplished using various acylating agents such as acyl chlorides or anhydrides. Thioesters have also been reported as effective acyl sources for the N-acylation of indoles, often carried out at elevated temperatures in a solvent like xylene with a base such as cesium carbonate. eurjchem.com
N-Sulfonylation: The indole nitrogen can also be functionalized with sulfonyl groups by reacting the parent compound with sulfonyl chlorides in the presence of a suitable base. This modification introduces a sulfonyl moiety, which can significantly impact the electronic properties of the indole ring.
Interactive Table of N1-Substituted Derivatives:
| R Group | Reagent | Reaction Type |
| Methyl | Methyl iodide | Alkylation |
| Ethyl | Ethyl bromide | Alkylation |
| Benzyl | Benzyl chloride | Alkylation |
| Acetyl | Acetyl chloride | Acylation |
| Benzoyl | Benzoyl chloride | Acylation |
| Tosyl | Tosyl chloride | Sulfonylation |
The anilino nitrogen, while generally less nucleophilic than the indole nitrogen due to resonance delocalization of its lone pair into the phenyl ring, can still undergo certain chemical transformations. chemistrysteps.com
Alkylation and Acylation: Under specific conditions, the anilino nitrogen can be alkylated or acylated. These reactions may require stronger reagents or catalysts compared to the modification of the indole nitrogen. Acylation of the anilino -NH group can reduce the activating effect of this group on the phenyl ring. doubtnut.com
The 4-methylphenyl ring is susceptible to electrophilic aromatic substitution reactions, with the existing amino and methyl groups influencing the position of the incoming electrophile. byjus.comlkouniv.ac.in
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. chemistrysteps.com Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5 of the 4-methylphenyl ring). Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using appropriate halogenating agents.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the activating amino group. masterorganicchemistry.com
Suzuki Coupling: If a bromo-substituted aniline precursor is used in the synthesis of the parent compound, the resulting bromo group on the phenyl ring can be utilized for palladium-catalyzed Suzuki cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of aryl or vinyl substituents. nih.govorganic-chemistry.orglibretexts.orgacs.orgnih.gov
Interactive Table of 4-Methylphenyl Ring Modifications:
| Reaction Type | Reagent | Position of Substitution |
| Bromination | Br2/FeBr3 | 3 and/or 5 |
| Nitration | HNO3/H2SO4 | 3 and/or 5 |
| Sulfonation | Fuming H2SO4 | 3 and/or 5 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of pre-existing halogen |
Reaction Mechanisms and Selectivity in the Synthesis of this compound Derivatives
Understanding the reaction mechanisms involved in the synthesis and derivatization of the this compound scaffold is essential for controlling selectivity and achieving desired chemical transformations.
The synthesis of related 3-substituted indol-2-one (B1256649) derivatives often involves Knoevenagel condensation followed by a Michael addition.
Knoevenagel Condensation: The initial step in the synthesis of many 3-substituted oxindoles is the Knoevenagel condensation between an isatin derivative (in this case, 5,7-dibromoisatin) and a compound with an active methylene (B1212753) group. eurjchem.comresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group at the 3-position of the isatin. eurjchem.comresearchgate.net Subsequent dehydration leads to the formation of a carbon-carbon double bond, yielding a 3-ylideneoxindole intermediate. The mechanism involves the protonation of the isatin carbonyl group by an acid catalyst, which then condenses with the active methylene compound. eurjchem.com
Michael Addition: The 3-ylideneoxindole intermediate is an excellent Michael acceptor. wikipedia.org A nucleophile, such as an enolate, can then add to the β-carbon of the α,β-unsaturated system in a conjugate addition reaction. byjus.commasterorganicchemistry.comchemistrysteps.comyoutube.com This reaction is fundamental for the construction of more complex spiro-oxindole frameworks. libretexts.org The mechanism involves the deprotonation of the Michael donor by a base to form a nucleophilic carbanion, which then attacks the electrophilic β-carbon of the Michael acceptor. wikipedia.orgbyjus.com Protonation of the resulting enolate yields the final Michael adduct. masterorganicchemistry.com
Cyclization: Intramolecular cyclization reactions are key steps in the synthesis of various fused-ring systems derived from the this compound scaffold. These cyclizations can be promoted by acids, bases, or transition metal catalysts. researchgate.net For instance, electrophilic cyclization can occur where a nucleophilic part of a side chain attacks an electrophilic position on the indole or aniline ring.
Rearrangement: The 3-anilinoindoline skeleton can undergo acid-catalyzed rearrangements. These rearrangements can involve the transposition of phenyl or indolyl groups, leading to the formation of structurally complex products. nih.gov The mechanism of these rearrangements often involves protonation events and the formation of stabilized carbocation intermediates.
Catalytic Approaches and Regioselectivity
Regioselective Synthesis of the 5,7-Dibromoisatin Intermediate
The precise placement of bromine atoms at the C5 and C7 positions of the isatin core is the foundational step dictating the final structure of the target compound. This is an electrophilic aromatic substitution reaction where the inherent directing effects of the isatin ring system and the choice of methodology determine the regiochemical outcome.
Direct Electrophilic Bromination
A common and direct method for producing 5,7-dibromoisatin involves the electrophilic bromination of isatin. In a typical procedure, isatin is refluxed in ethanol, and bromine is added dropwise while maintaining an elevated temperature. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the isatin scaffold. The bicyclic system is generally deactivated towards electrophilic attack due to the two electron-withdrawing carbonyl groups. However, substitution occurs preferentially on the six-membered aromatic ring. The amide nitrogen at position 1 is an ortho-, para-director, activating positions 5 and 7. Concurrently, the carbonyl group at C2 deactivates the ring, further influencing the substitution pattern that favors the C5 and C7 positions, leading to the desired dibrominated product. nih.gov
Palladium-Catalyzed C-H Functionalization
Modern synthetic chemistry offers advanced catalytic strategies for the regioselective halogenation of arenes, which could potentially be applied to the synthesis of 5,7-dibromoisatin. Palladium-catalyzed C-H bond halogenation using N-halosuccinimides (NXS) as the halogen source represents a mild and efficient alternative to traditional electrophilic substitution. organic-chemistry.orgacs.org While not yet specifically documented for the 5,7-dibromination of isatin, this approach allows for high regioselectivity in other aromatic systems, often yielding substitution patterns complementary to those from classical methods. organic-chemistry.org Such a catalytic cycle would involve the directed C-H activation of the isatin core by a palladium catalyst, followed by reaction with an oxidant like N-bromosuccinimide (NBS) to achieve bromination.
| Method | Reagents | Catalyst | Typical Conditions | Regiochemical Rationale |
| Direct Bromination | Isatin, Bromine (Br₂) | None | Reflux in Ethanol | The N1-amide group is an ortho-, para-director, activating the C5 and C7 positions for electrophilic attack. nih.gov |
| Potential Pd-Catalyzed C-H Bromination | Isatin, N-Bromosuccinimide (NBS) | Palladium(II) Acetate | Mild temperature | Catalyst-directed C-H activation can offer alternative and potentially higher regioselectivity compared to classic EAS. organic-chemistry.orgacs.org |
Catalytic Condensation for C3-Functionalization
The final step in the synthesis of this compound is the condensation of the 5,7-dibromoisatin intermediate with 4-methylaniline. This reaction is highly regioselective and is typically facilitated by an acid catalyst.
The reaction proceeds via a nucleophilic attack of the amine group of 4-methylaniline on the C3-carbonyl of the isatin. The regioselectivity is absolute for the C3-position because the C2-carbonyl is part of a significantly less reactive amide linkage. The reaction is catalyzed by protic acids, such as glacial acetic acid. researchgate.net
The role of the acid catalyst is to protonate the oxygen of the C3-carbonyl group. nih.gov This protonation dramatically increases the electrophilicity of the C3-carbon, making it highly susceptible to attack by the lone pair of the aniline nitrogen. The reaction forms a transient carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final C3-imino product, which exists in tautomeric equilibrium with its more stable enamine form, this compound.
| Substrate | Reagent | Catalyst Example | Product Type |
| 5,7-Dibromoisatin | 4-Methylaniline | Glacial Acetic Acid | 3-Arylimino-indolin-2-one researchgate.net |
| 5-Bromoisatin | p-Aminosulfonylchloride | Glacial Acetic Acid | Schiff Base of 5-Bromoisatin researchgate.net |
| Isatin | Indole | Various Lewis/Brønsted Acids | 3,3-di(indolyl)-2-indolone nih.gov |
This acid-catalyzed condensation is a robust and high-yielding transformation, providing a reliable method for accessing a wide variety of 3-substituted indolin-2-ones from their corresponding isatin precursors.
Structure Activity Relationship Sar Studies
Correlating Structural Features of 5,7-Dibromo-3-(4-methylanilino)indol-2-one with Biological Activities
The presence of bromine atoms at the 5 and 7 positions of the indolin-2-one ring system is a critical determinant of the compound's biological activity. Halogenation, in general, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profiles.
Research on related halogenated indole (B1671886) alkaloids has shown that the presence of bromine substituents on the indole ring profoundly influences biological activity. researchgate.net Specifically, the 5,7-dibromo substitution pattern is known to enhance the cytotoxic effects of certain isatin (B1672199) analogs. This increased activity is often attributed to the strong electron-withdrawing nature of the bromine atoms, which can alter the electron density of the aromatic ring system and potentially enhance interactions with biological targets. Studies on other heterocyclic systems have also indicated that halo-substituted derivatives can exhibit a considerable increase in anticancer activities.
The strategic placement of two bromine atoms at positions 5 and 7 creates a distinct electronic environment on the indolin-2-one core. This di-substitution pattern can lead to more potent inhibition of certain cellular processes compared to mono-substituted or unsubstituted analogs. For instance, in some series of compounds, the introduction of halogens is a key factor in improving their inhibitory potency against various cancer cell lines.
In studies of related kinase inhibitors, the substitution pattern on the anilino ring plays an important role in determining antiproliferative activity. nih.gov The presence of a small substituent, such as a methyl group at the para-position (4-position) of the anilino ring, has been found to be critical for optimal antiproliferative activity in some series of related heterocyclic compounds. nih.gov This suggests that the 4-methyl group in the 4-methylanilino moiety likely plays a key role in the biological activity of this compound.
The position of the methyl group is also significant. For instance, in a series of 2-anilino triazolopyrimidines, a para-methyl substitution on the phenyl ring of the anilino moiety exhibited potent antiproliferative effects. nih.gov Lengthening the alkyl chain from a methyl to an ethyl group at the para-position resulted in a reduction in antiproliferative activity, highlighting the importance of the size of the substituent at this position. nih.gov This underscores the specific role of the 4-methyl group in facilitating favorable interactions within the binding site of a biological target.
The indolin-2-one scaffold serves as a foundational structure for a wide range of biologically active compounds, including numerous kinase inhibitors. This heterocyclic ring system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets with high affinity.
The indolin-2-one core is a key structural feature of several approved anticancer drugs, where it acts as a scaffold to orient the necessary pharmacophoric groups in a spatially appropriate manner for interaction with the ATP-binding site of protein kinases. The lactam function within the indolin-2-one ring system can participate in hydrogen bonding interactions with the hinge region of kinases, a common binding motif for many kinase inhibitors.
Substitutions at the C-3 position of the indolin-2-one ring are known to play a crucial role in their antiangiogenic and anticancer activities. By modifying the substituent at this position, it is possible to achieve selectivity towards different receptor tyrosine kinases. This highlights the importance of the indolin-2-one core as a versatile scaffold for the development of targeted therapies.
Analog Synthesis and SAR Expansion
A key area for SAR expansion is the systematic modification of the substituents on the anilino phenyl ring. This allows for the probing of the steric, electronic, and hydrophobic requirements of the binding pocket of the biological target.
For example, moving the methyl group from the para (4) position to the meta (3) or ortho (2) position would provide insights into the spatial tolerance of the binding site. Additionally, replacing the methyl group with other substituents of varying size and electronic properties (e.g., methoxy, chloro, fluoro, trifluoromethyl) would help to map out the electronic and steric requirements for optimal activity. In a study of 2-anilino triazolopyrimidines, the insertion of an additional methyl group at the meta-position of a para-tolyl moiety led to a reduction in antiproliferative activity. nih.gov
| Anilino Ring Substituent | Relative Biological Activity (Illustrative) |
| 4-Methyl (p-tolyl) | High |
| 3,4-Dimethyl | Moderate |
| 4-Ethyl | Moderate |
| 3,3-Dimethyl | Low |
| Unsubstituted Phenyl | Variable |
Another important aspect of SAR expansion is the investigation of different halogenation patterns on the indolin-2-one ring. The number, type, and position of halogen atoms can significantly impact the biological activity.
Synthesizing and testing analogs with a single bromine atom at the 5- or 7-position, or replacing the bromine atoms with other halogens such as chlorine or fluorine, would provide valuable information on the role of halogenation. It is known that the presence of halogen substituents on the indole ring profoundly influences biological activity, with the 5- and 7-positions being common sites for bromination in marine indole alkaloids. researchgate.net In some quinolinone derivatives, halogenation has been shown to be a key factor in their cytotoxic effects.
| Halogenation Pattern | Relative Biological Activity (Illustrative) |
| 5,7-Dibromo | High |
| 5-Bromo | Moderate to High |
| 7-Bromo | Moderate |
| 5,7-Dichloro | Moderate to High |
| Unsubstituted | Low |
Pharmacophore Modeling and Ligand-Receptor Interactions
Development of Pharmacophore Models for Related Indole Scaffolds
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For kinase inhibitors based on the indole scaffold, several key pharmacophoric features have been identified through the analysis of co-crystal structures and structure-activity relationship data.
A general pharmacophore model for indolin-2-one-based kinase inhibitors typically includes the following features:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the indolin-2-one lactam is a crucial HBA, forming a key hydrogen bond with a backbone NH group in the hinge region of the kinase.
A Hydrogen Bond Donor (HBD): The lactam NH group (when unsubstituted at N1) can act as an HBD, also interacting with the kinase hinge region.
Aromatic/Hydrophobic Regions: The indole ring itself provides a hydrophobic core that occupies a lipophilic pocket in the ATP-binding site. The anilino ring at the 3-position also contributes to hydrophobic interactions.
Additional HBA/HBD or Hydrophobic Features: Substituents on the anilino ring and the indolin-2-one core can introduce additional pharmacophoric points that contribute to affinity and selectivity.
For the specific case of this compound, a hypothetical pharmacophore model can be constructed based on these general principles. The bromine atoms at positions 5 and 7 would likely contribute to the hydrophobic character and potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The 4-methyl group on the anilino ring would also enhance hydrophobic interactions.
Comparative Analysis with Known Bioactive Ligands
To understand the potential interactions of this compound with a kinase active site, its hypothetical pharmacophore can be compared with those of known, potent kinase inhibitors. Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase inhibitor, provides a relevant point of comparison as it also features an indolin-2-one core.
| Pharmacophoric Feature | This compound | Sunitinib |
| Hydrogen Bond Acceptor (HBA) | C2-carbonyl oxygen | C2-carbonyl oxygen |
| Hydrogen Bond Donor (HBD) | N1-H (if unsubstituted) | N1-H |
| Hydrophobic Region 1 | 5,7-dibromo-substituted indole ring | Indole ring |
| Hydrophobic Region 2 | 4-methylanilino ring | Pyrrole (B145914) ring |
| Additional HBA/HBD | None on the core structure | Amide side chain |
| Additional Hydrophobic/Ionic Feature | Bromine atoms (potential halogen bonding) | Diethylaminoethyl side chain (hydrophobic and potential ionic interactions) |
Mechanistic Investigations of Biological Activities in Vitro Focus
Molecular Targets and Pathways of Action for 5,7-Dibromo-3-(4-methylanilino)indol-2-one and Analogs
Derivatives of 3-substituted indolin-2-one have been identified as a novel class of tyrosine kinase inhibitors. nih.gov By modifying the substituents, researchers have developed compounds that selectively inhibit the ligand-dependent autophosphorylation of various receptor tyrosine kinases (RTKs) at submicromolar concentrations in cells. nih.gov The structural variations on the 3-substituted indolin-2-one scaffold allow for selectivity toward different RTKs. nih.gov For instance, compounds with a five-membered heteroaryl ring at the 3-position are highly specific for the VEGF (Flk-1) RTK. nih.gov Those with bulky substituted benzylidene groups at the C-3 position show high selectivity for EGF and Her-2 RTKs, while compounds with an extended side chain at this position exhibit high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.gov Crystallographic data suggest that these compounds may exert their inhibitory effects by binding to the ATP binding pocket of RTKs. nih.gov
Kinases are crucial regulators in the processes of tumorigenesis and metastasis. benthamscience.com Consequently, 3-substituted indolin-2-one derivatives have been developed as selective kinase inhibitors for cancer therapy, with some exhibiting low nanomolar activity and significant efficacy. benthamscience.combohrium.com
In addition to kinases, other enzymatic targets have been explored for analogs of the lead compound. A series of novel 5,7-dibromoisatin analogs were synthesized and evaluated for their biological activities. Among these, certain compounds were found to inhibit tubulin polymerization. nih.gov Specifically, analogs 11 and 13 demonstrated significantly better inhibition of tubulin polymerization than the established anticancer drug vinblastine (B1199706) sulfate. nih.govnih.gov Further investigation revealed that these compounds also impact the Akt signaling pathway, with compounds 11 and 13 reducing Akt protein levels and strongly suppressing its phosphorylation at a concentration of 1 µM. nih.gov This suggests that these 5,7-dibromoisatin analogs can act as dual inhibitors of both tubulin polymerization and the Akt pathway. nih.gov
The table below summarizes the enzyme inhibition data for selected analogs.
| Compound | Target Enzyme/Process | Activity | Reference |
| Analog 11 | Tubulin Polymerization | Better inhibition than vinblastine sulfate | nih.govnih.gov |
| Analog 13 | Tubulin Polymerization | Better inhibition than vinblastine sulfate | nih.govnih.gov |
| Analog 11 | Akt Phosphorylation | Strong suppression at 1 µM | nih.gov |
| Analog 13 | Akt Phosphorylation | Strong suppression at 1 µM | nih.gov |
| 3-substituted indolin-2-ones | Receptor Tyrosine Kinases (VEGF, EGF, Her-2, PDGF) | Selective inhibition at submicromolar levels | nih.gov |
The interaction of 3-substituted indolin-2-one derivatives with cellular receptors is a key aspect of their mechanism of action, particularly in the context of cancer therapy. These compounds have been designed to target and inhibit various receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and cell proliferation. nih.gov The indolin-2-one scaffold, with a heterocyclic methylene (B1212753) substituent at the C-3 position, has been shown to be a potent inhibitor of RTKs in vitro. nih.gov
Structure-activity relationship studies have revealed that modifications at the C-3 position of the indolin-2-one ring can confer selectivity for different RTKs. For example, derivatives with a five-membered heteroaryl ring at this position are specific inhibitors of the VEGF receptor (Flk-1). nih.gov Compounds featuring a substituted benzylidene group with bulky substituents on the phenyl ring at the C-3 position exhibit high selectivity towards the EGF and Her-2 receptors. nih.gov Furthermore, an extended side chain at the C-3 position can lead to high potency and selectivity for both PDGF and VEGF receptors. nih.gov This selective inhibition of RTK autophosphorylation occurs at submicromolar concentrations within intact cells. nih.gov The binding of these compounds is thought to occur within the ATP binding pocket of the RTKs, thereby blocking the downstream signaling pathways that promote cell growth and survival. nih.gov
Several analogs of this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms. For instance, novel 5,7-dibromoisatin analogs have been shown to induce apoptosis in colon cancer cell lines by activating caspases 3 and 7. nih.gov The levels of caspase-3/7 activity in HT29 cells were observed to increase in a dose-dependent manner when treated with these compounds. nih.gov
Further studies on other isatin-based compounds have provided more detailed insights into the apoptotic pathways. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, a class of related compounds, were found to induce apoptosis in MCF-7 breast cancer cells. nih.gov The most active compound in this series, 7d , was shown to significantly increase the population of cells in the sub-G1 phase and cause cell cycle arrest at the G2/M phase. nih.govmdpi.com Mechanistically, this compound was found to upregulate the levels of the pro-apoptotic protein Bax and the executioner caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov
These findings indicate that the induction of apoptosis is a key mechanism of action for these classes of compounds, involving the activation of the intrinsic caspase cascade and modulation of key apoptosis-regulating proteins.
Cellular Response Mechanisms in Relevant Biological Models (In Vitro)
A number of studies have demonstrated the cytotoxic effects of 5,7-dibromo-indol-2-one analogs against various human cancer cell lines. A novel series of 5,7-dibromoisatin analogs were evaluated for their cytotoxicity against four human cancer cell lines: colon (HT29), breast (MCF-7), lung (A549), and melanoma (UACC903). nih.gov Among these, analogs 6 , 11 , and 13 showed good in vitro anticancer activity against the HT29 human colon cancer cell line, with activity in the 1 µM range. nih.gov Analogs 5 , 9 , and 12 , which contain a selenocyanate (B1200272) group, were the most promising against the MCF-7 breast cancer cell line. nih.gov It has been noted that 5,7-dibromoisatin is significantly more potent as a cytotoxic agent in vitro than its parent molecule, isatin (B1672199), against U937 human monocyte-like histiocytic lymphoma cells. nih.gov
In another study, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro activity against selected cancer cell lines. nih.gov The most active compound, 23p , was found to be more potent than the established drug Sunitinib against HepG2, A549, and Skov-3 cell lines, with IC50 values ranging from 2.357 to 3.012 µM. nih.gov
The table below presents the in vitro anticancer activity of selected analogs against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog 6 | HT29 | Colon Cancer | ~1 | nih.gov |
| Analog 11 | HT29 | Colon Cancer | ~1 | nih.gov |
| Analog 13 | HT29 | Colon Cancer | ~1 | nih.gov |
| Analog 23p | HepG2 | Liver Carcinoma | 2.357 | nih.gov |
| Analog 23p | A549 | Lung Adenocarcinoma | 3.012 | nih.gov |
| Analog 23p | Skov-3 | Ovarian Carcinoma | Not specified | nih.gov |
While direct studies on the neuroprotective effects of this compound are not available, research on related indole (B1671886) derivatives suggests potential neuroprotective properties. The indole nucleus is a component of various compounds known for their antioxidant and free radical scavenging activities. nih.gov
Studies on stobadine (B1218460), a pyrido[4,3-b]indole derivative, have led to the development of new analogs with improved pharmacodynamic and neuroprotective profiles. nih.gov In a model of hypoxia/low glucose in rat hippocampal slices, a new stobadine derivative, SMe1EC2, significantly reduced the irreversible impairment of synaptic transmission in CA1 region neurons at concentrations as low as 0.03–10.0×10−6 mol l−1. nih.gov The neuroprotective and antioxidant effects of this compound were comparable to well-established antioxidants. nih.gov These findings suggest that the indole scaffold can serve as a basis for the development of neuroprotective agents.
Further research into other compounds has also highlighted their neuroprotective potential. For instance, nerolidol (B1678203) has been shown to have neuroprotective effects mediated through its anti-oxidant and anti-inflammatory activities. nih.gov In rat models, nerolidol treatment prevented glial cell activation and the loss of dopaminergic neurons, attenuating neurodegeneration. nih.gov Although not directly related to the dibromoindolone structure, these studies underscore the potential for indole-containing and other related compounds to exhibit neuroprotective effects by mitigating oxidative stress and inflammation.
Antimicrobial and Antiparasitic Activities (e.g., antiplasmodial)
While direct in vitro studies on the antimicrobial and antiparasitic activities of this compound are not extensively detailed in the available literature, the broader family of brominated indole and isatin derivatives has demonstrated significant potential in these areas. The presence of bromine atoms, particularly at the C5 and C7 positions of the indole ring, is a recurring structural motif in compounds investigated for biological activity.
Antimicrobial Activity of Related Indole Derivatives:
Research into related brominated heterocyclic compounds indicates that the dibromo substitution pattern can confer potent antimicrobial properties. For instance, the introduction of bromine atoms into indole or quinoline (B57606) scaffolds has been shown to enhance activity against a range of pathogens. Studies on various 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown that incorporating a bromine atom can lead to a significant increase in antimicrobial efficacy. mdpi.com In one case, adding a bromine atom to the imidazole (B134444) fragment improved activity by up to 32 times against Staphylococcus aureus and 8 times against Candida albicans. mdpi.com Similarly, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against both gram-positive and gram-negative bacteria, as well as yeasts. nih.govresearchgate.net These findings suggest that the 5,7-dibromo-indole core of the title compound is a promising scaffold for antimicrobial activity.
Below is a table summarizing the antimicrobial activity of some indole derivatives, highlighting the effect of bromine substitution.
| Compound/Derivative Class | Target Microorganism | Activity Highlight (MIC*) |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus (MRSA) | MIC = 3.9 µg/mL |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | MIC = 3.9 µg/mL |
| (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide | S. aureus | MIC = 37.9–113.8 µM |
| 5-benzylidene-2,4-thiazolidinediones | Gram-positive microorganisms | High effect against S. aureus, E. faecalis |
*MIC: Minimum Inhibitory Concentration. Data is for related structures, not this compound.
Antiplasmodial Activity of Related Indole and Isatin Scaffolds:
The indole and isatin cores are recognized as crucial pharmacophores in the development of antiplasmodial agents, which are used to treat malaria. nih.gov Isatin derivatives, in particular, have been used to generate spiroindolone compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net For example, a series of spiro(indoline-3,2'-quinolin)-2-ones, synthesized from isatin derivatives, displayed antiplasmodial activity in the low micromolar range against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govresearchgate.net Furthermore, certain spiro[indole-3,4′-pyrano[2,3-c]pyrazoles] containing a 5,7-dibromoisatin moiety are considered promising antimalarial candidates due to their potential to inhibit essential parasitic enzymes. mdpi.com The mechanism of action for many indole-based antiplasmodial compounds involves the disruption of vital parasite processes, such as heme detoxification (hemozoin formation inhibition) or ion homeostasis by targeting proteins like PfATP4. nih.gov
Biochemical and Biophysical Characterization of Compound-Target Interactions
Binding Affinity and Kinetic Studies
Specific binding affinity and enzyme kinetic data for this compound are not prominently available in the reviewed scientific literature. However, the broader class of isatin derivatives is known to interact with various biological targets, primarily protein kinases, through competitive inhibition. The binding affinity of these compounds is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). For related isatin-based compounds, binding affinities can range from the nanomolar to the micromolar level, depending on the specific target and the substitution pattern on the isatin ring. For example, certain isatin derivatives designed as inhibitors of beta amyloid (Aβ) aggregation, relevant to Alzheimer's disease, have IC₅₀ values in the sub-micromolar to low micromolar range.
DNA Interactions (if applicable for related structures)
While many small molecules exert their biological effects by targeting proteins, the interaction with deoxyribonucleic acid (DNA) represents another critical mechanism of action, particularly for anticancer and antimicrobial agents. rsc.org Isatin derivatives have been investigated for their ability to bind to DNA, which is considered a key factor in their therapeutic potential. nih.gov These interactions are typically non-covalent and can occur through intercalation (inserting between base pairs), groove binding (fitting into the minor or major groove), or electrostatic interactions. nih.gov
Studies on various isatin hybrids and derivatives have confirmed their DNA-binding capabilities. For instance, a series of novel s-triazine-isatin hybrids were shown to interact with salmon sperm DNA (SS-DNA), likely via groove binding. rsc.orgresearchgate.net Spectroscopic analysis and molecular docking studies are common methods to characterize these interactions and determine key binding parameters. researchgate.net The binding constant (K_b) provides a measure of the affinity of the compound for DNA, while the Gibbs free energy change (ΔG) indicates the spontaneity of the binding process. nih.govresearchgate.net
Lanthanide complexes of the related compound 5,7-dibromo-8-quinolinol have been shown to interact strongly with DNA, with intercalation being the most probable binding mode. nih.gov This highlights that the 5,7-dibromo substitution pattern can be compatible with, and potentially enhance, DNA interaction.
The table below presents DNA binding parameters for several isatin derivatives from the literature, illustrating the range of affinities observed for this class of compounds.
| Compound Class/Derivative | DNA Type | Binding Constant (K_b) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) | Probable Binding Mode |
| s-triazine-isatin hybrid (7f) | SS-DNA | 9.51 × 10⁵ | -34.1 | Groove Binding |
| Imidazolidine-isatin (IST-02) | ds-DNA | Data not specified | Spontaneous binding indicated | Mixed Mode |
| Thiazolidine-isatin (IST-04) | ds-DNA | Data not specified | Spontaneous binding indicated | Mixed Mode |
| Lanthanide-5,7-dibromo-8-quinolinol complex | Calf Thymus DNA | Stronger than free ligand | Data not specified | Intercalation |
Note: The data in this table are for related structures and not for this compound. The findings suggest that this compound may also possess DNA-binding capabilities worth investigating.
Computational and Theoretical Analysis
Quantum Chemical Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry and vibrational frequencies of 5,7-Dibromo-3-(4-methylanilino)indol-2-one.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
There is no available data from Frontier Molecular Orbital (FMO) analysis for this specific compound. Consequently, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported.
Natural Bond Orbital (NBO) Analysis
Information regarding Natural Bond Orbital (NBO) analysis to investigate charge delocalization and intramolecular interactions for this compound is not present in the current body of scientific literature.
Molecular Docking and Dynamics Simulations
Prediction of Ligand-Protein Binding Modes and Affinities
There are no molecular docking studies available that predict the binding modes and affinities of this compound with any specific protein targets.
Identification of Key Intermolecular Interactions
Without molecular docking or dynamics simulation data, the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that this compound might form with protein residues cannot be identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of the indol-2-one (B1256649) scaffold, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous structures.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a systematic process that involves selecting a series of compounds with known biological activities and calculating various molecular descriptors. For indol-2-one derivatives, these activities often relate to their roles as kinase inhibitors in anticancer research.
A typical workflow for developing a predictive model involves:
Data Set Selection: A training set of molecules with a range of biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques with a separate test set of compounds.
For instance, 3D-QSAR studies on related heterocyclic compounds, such as 5H-pyrido[4,3-b]indol-4-carboxamide derivatives acting as JAK2 inhibitors, have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based descriptors representing steric and electrostatic fields. A successful CoMFA model for these inhibitors yielded a high cross-validated coefficient (q²) of 0.633 and a non-cross-validated coefficient (r²) of 0.976, indicating a robust and predictive model. nih.gov Such models are crucial for the virtual screening of new compounds and prioritizing synthesis efforts.
Interpretation of Structural Descriptors for Activity
The interpretation of the descriptors that contribute to the QSAR model provides valuable insights into the mechanism of action and the structural requirements for optimal biological activity.
Key descriptors often found to be significant in the QSAR of kinase inhibitors include:
Steric Descriptors: These relate to the size and shape of the molecule. CoMFA and CoMSIA contour maps can highlight regions where bulky substituents are either favorable or unfavorable for activity. For example, a model might indicate that a larger group at a specific position could enhance binding to a hydrophobic pocket in the target enzyme.
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. Electrostatic contour maps may show that electropositive or electronegative potentials in certain areas are critical for forming hydrogen bonds or other electrostatic interactions with the target protein. In the CoMFA model for JAK2 inhibitors, both steric (55.2%) and electrostatic (44.8%) fields were shown to contribute significantly to the model. nih.gov
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule or its fragments, which is crucial for membrane permeability and binding to hydrophobic pockets in enzymes.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.
By analyzing these descriptors, chemists can understand why certain structural modifications, such as the placement of the bromine atoms at the C5 and C7 positions or the 4-methylanilino group at the C3 position of the indol-2-one core, might influence the biological activity of the compound.
Retrosynthetic Analysis and Reaction Pathway Prediction
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. The synthesis of this compound can be envisioned through a convergent strategy.
A plausible retrosynthetic pathway would disconnect the C3-N bond of the anilino group, leading to two key precursors: 5,7-dibromoisatin and p-toluidine (B81030) .
Key Disconnection:

Target Molecule: this compound
Precursor 1: 5,7-Dibromoisatin
Precursor 2: p-Toluidine (4-methylaniline)
Predicted Reaction Pathway (Forward Synthesis):
The synthesis would likely proceed via a condensation reaction between 5,7-dibromoisatin and p-toluidine. This reaction is a common method for forming 3-substituted indolin-2-ones.
Step 1: Synthesis of 5,7-Dibromoisatin: The starting material, 5,7-dibromoisatin, can be prepared from isatin (B1672199) through electrophilic bromination. The reaction of isatin with a brominating agent, such as bromine in acetic acid, typically yields the dibrominated product. mdpi.com
Step 2: Condensation Reaction: 5,7-Dibromoisatin would then be reacted with p-toluidine in a suitable solvent, such as ethanol (B145695) or acetic acid, often with acid catalysis. This reaction forms a Schiff base intermediate at the C3-carbonyl position of the isatin.
Step 3: Reduction/Rearrangement: The intermediate formed is often not stable and, depending on the reaction conditions, may undergo rearrangement or require a reduction step to yield the final 3-(4-methylanilino)indol-2-one (B1418100) structure. However, in many cases, the enamine tautomer is the favored product directly from the condensation.
This predicted pathway is efficient, relying on readily available precursors and well-established chemical transformations in indole (B1671886) chemistry. The synthesis of related bromo-indole derivatives often follows similar strategic disconnections and reaction types. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the precise assignment of protons and carbons in the 5,7-Dibromo-3-(4-methylanilino)indol-2-one structure, are not available in the surveyed literature.
Information from two-dimensional NMR experiments, which would be crucial for establishing the connectivity between protons and carbons (COSY, HSQC, HMBC) and for determining the spatial arrangement and conformation of the molecule (NOESY/ROESY), has not been published.
Vibrational Spectroscopy
Specific FT-IR absorption frequencies (in cm⁻¹) corresponding to the characteristic functional groups of this compound, such as the N-H, C=O (amide), C=N (imine), and C-Br stretches, are not documented. This data would be essential for confirming the presence of these groups and studying potential intermolecular interactions like hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
The mass spectrum of this compound, which would confirm its molecular weight through the molecular ion peak (M⁺) and reveal its fragmentation pathways under ionization, is not reported in the available scientific resources. The characteristic isotopic pattern resulting from the two bromine atoms would be a key feature of this spectrum.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A detailed description of the crystal system, space group, and unit cell parameters would be presented here if data were available.
Crystal Packing and Hydrogen Bonding Networks
Analysis of the arrangement of molecules within the crystal lattice and a description of intermolecular forces, such as hydrogen bonds (with corresponding donor-acceptor distances and angles), would be discussed in this section based on crystallographic data.
Conformation Analysis in the Crystalline State
This subsection would provide an in-depth analysis of the molecule's three-dimensional shape within the crystal, including critical bond lengths, bond angles, and torsion angles that define its conformation, if such data were accessible.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The synthesis of 3-substituted indolin-2-ones is well-documented, often involving the condensation of isatin (B1672199) derivatives with appropriate amines. For 5,7-Dibromo-3-(4-methylanilino)indol-2-one, a primary synthetic route would likely involve the reaction of 5,7-dibromoisatin with 4-methylaniline. While this approach is straightforward, future research could explore more innovative and efficient synthetic strategies.
One promising avenue is the application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This could involve coupling 3,5,7-tribromoindolin-2-one with 4-methylaniline, offering a modular and potentially higher-yielding alternative to classical condensation methods. Furthermore, the development of one-pot, multi-component reactions could streamline the synthesis, making it more time- and cost-effective for generating a library of analogs. dergipark.org.trrsc.org The exploration of greener synthetic methods, utilizing environmentally benign solvents and catalysts, will also be a critical aspect of future synthetic endeavors.
| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |
| Classical Condensation | Simplicity, readily available starting materials | 5,7-Dibromoisatin, 4-Methylaniline, Acid or base catalyst |
| Buchwald-Hartwig Amination | Modularity, potentially higher yields, broader substrate scope | 3,5,7-Tribromoindolin-2-one, 4-Methylaniline, Palladium catalyst, Ligand, Base |
| Multi-Component Reactions | Increased efficiency, diversity-oriented synthesis | Isatin derivative, Amine, and a third component in a one-pot setup |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Application of microwave irradiation to classical or modern synthetic routes |
Advanced SAR Studies and Targeted Analog Design
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For this compound, systematic modifications of its core structure will be crucial.
Future SAR studies should focus on several key areas:
Substitution on the Indol-2-one (B1256649) Core: The bromine atoms at the 5 and 7 positions are expected to influence the compound's electronic properties and lipophilicity. Replacing these with other halogens (chlorine, fluorine) or with electron-donating or -withdrawing groups will help to delineate their role in biological activity. nih.gov
Modification of the Anilino Moiety: The 4-methyl group on the anilino ring can be replaced with a variety of substituents, including alkyl, alkoxy, nitro, or cyano groups, to probe the steric and electronic requirements for optimal activity. The position of this substituent can also be varied (ortho, meta, para) to explore the topographical features of the binding site. nih.govnih.gov
N-Substitution of the Indol-2-one: Alkylation or arylation of the nitrogen atom of the indol-2-one ring can introduce additional points of interaction with a biological target and modulate the compound's physicochemical properties. nih.gov
By systematically synthesizing and evaluating a library of analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective derivatives.
Deeper Mechanistic Elucidation of Biological Efficacy
The indol-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against various protein kinases. nih.gov It is highly probable that this compound also functions as a kinase inhibitor. Future research should aim to identify the specific kinase(s) targeted by this compound.
Initial screening against a broad panel of kinases will be essential to identify potential targets. Once a primary target is identified, detailed enzymatic assays and cellular studies will be necessary to confirm the mechanism of inhibition. This will involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and assessing the compound's effects on downstream signaling pathways. mdpi.com Techniques such as X-ray crystallography of the compound in complex with its target protein will provide invaluable insights into the specific molecular interactions driving its inhibitory activity. nih.gov
Integration of Advanced Computational Methods in Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. researchgate.net For this compound, these methods can be leveraged in several ways:
Molecular Docking: In the absence of an experimentally determined structure, molecular docking can be used to predict the binding mode of the compound within the active site of potential kinase targets. This can help to rationalize observed SAR data and guide the design of new analogs with improved binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. mdpi.com These models can then be used to virtually screen new designs and prioritize them for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound-target interactions, offering insights into the stability of the complex and the role of solvent molecules.
The integration of these computational approaches will accelerate the drug discovery process by enabling a more rational and targeted design of novel analogs.
Application of Compound in Material Science or Other Emerging Fields
While the primary focus for indol-2-one derivatives has been in medicine, their unique photophysical and electronic properties suggest potential applications in other fields, such as material science. The indole (B1671886) nucleus is an electron-rich aromatic system, and the extensive conjugation in 3-substituted indol-2-ones can lead to interesting optical and electronic behaviors.
Future research could explore the potential of this compound and its derivatives as:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some indole derivatives could be harnessed for the development of new emissive materials for OLEDs.
Organic Photovoltaics (OPVs): The electron-donating and -accepting properties of appropriately functionalized indol-2-ones could make them suitable components in organic solar cells.
Sensors: The ability of the indole scaffold to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of chemical sensors.
Exploring these non-medical applications will require interdisciplinary collaborations between chemists, physicists, and materials scientists and could open up new and exciting avenues for the application of this versatile class of compounds.
Q & A
Q. What are the common synthetic routes for preparing 5,7-dibromo-3-(4-methylanilino)indol-2-one and its derivatives?
- Methodological Answer : A key approach involves dehydrohalogenation of 3-alkyl-3-bromooxindoles to generate the indol-2-one core, followed by bromination at positions 5 and 7 using electrophilic brominating agents like N-bromosuccinimide (NBS). The 4-methylanilino group is introduced via nucleophilic substitution or Buchwald–Hartwig amination. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid over-bromination .
Q. How is X-ray crystallography employed to confirm the structure of indol-2-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and intermolecular interactions. For example, planar indol-2-one rings and substituent conformations (e.g., equatorial vs. axial positions in morpholine derivatives) are validated against crystallographic data. Hydrogen bonding and π-π stacking interactions are analyzed to explain packing motifs .
Q. What in vitro assays are used to evaluate the cytotoxic activity of indol-2-one derivatives?
- Methodological Answer : MTT or SRB assays are standard for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) are generated, with positive controls (e.g., doxorubicin) and vehicle controls. Structure-activity relationships (SARs) are established by comparing substituent effects (e.g., bromine vs. chlorine) on potency .
Q. What purification techniques are optimal for isolating indol-2-one derivatives post-synthesis?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity, monitored by TLC or HPLC .
Advanced Research Questions
Q. How can stereoselective cycloadditions with indol-2-one cores be optimized for natural product synthesis?
- Methodological Answer : Intermolecular Diels-Alder reactions with electron-deficient dienophiles (e.g., maleimides) exploit the indol-2-one’s electron-rich diene character. Steric effects are minimized by using bulky substituents (e.g., tert-butyl groups) to enforce endo selectivity. Computational modeling (DFT) predicts transition states to guide experimental design .
Q. What strategies resolve challenges in refining crystallographic data for twinned or low-resolution structures?
- Methodological Answer : SHELXL’s TWIN/BASF commands handle twinned data by refining scale factors and HKLF 5 formatting. For low-resolution data (<1.0 Å), restraints on bond lengths/angles and isotropic displacement parameters (ADPs) improve model stability. High-resolution data (>0.8 Å) allow anisotropic refinement of non-H atoms .
Q. How do substituents at the 3-position influence the electrochemical oxidation of indol-2-one derivatives?
- Methodological Answer : Cyclic voltammetry (CV) in buffered solutions (pH 1–13) identifies oxidation potentials (Eₚₐ) linked to the indol-2-one moiety. Electron-donating groups (e.g., -NHR) lower Eₚₐ by stabilizing radical intermediates, while bromine substituents increase oxidation resistance. In situ spectroelectrochemical methods track hydroxylation or dimerization products .
Q. How can molecular docking elucidate the binding mode of indol-2-one derivatives to biological targets?
- Methodological Answer : MOE (Molecular Operating Environment) docks ligands into protein active sites (e.g., kinase domains) using force fields (AMBER99) and scoring functions (London dG). Key interactions (hydrogen bonds with hinge regions, hydrophobic contacts) are validated via mutagenesis or SAR data. Dynamic behavior is assessed via MD simulations .
Q. What mechanistic insights explain the regioselectivity of bromination in indol-2-one systems?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal bromination at C5/C7 is favored due to lower activation energies from resonance stabilization of cationic intermediates. Experimental validation via competitive bromination of substituted indol-2-ones (e.g., 5-Cl vs. 7-Br) confirms computational predictions .
Q. How do polymorphic forms of 5,7-dibromo derivatives affect their physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
